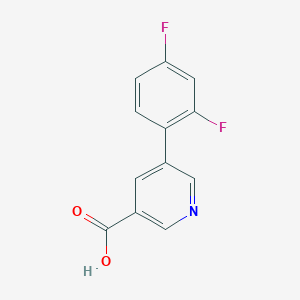

5-(2,4-Difluorophenyl)nicotinic acid

Beschreibung

Significance of the Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental organic compound essential for human health. nih.gov It serves as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous metabolic and cellular processes, including DNA repair and cell signaling. nih.govresearchgate.net

Beyond its role as a vitamin, the nicotinic acid structure is a privileged scaffold in drug discovery. mdpi.com Its derivatives have been successfully developed for various therapeutic applications. For decades, high doses of nicotinic acid have been used as a lipid-modifying agent to manage dyslipidemia by lowering atherogenic lipoproteins like VLDL and LDL and increasing protective HDL levels. researchgate.netmdpi.com The discovery of a specific nicotinic acid receptor has further intensified research into its mechanisms and potential applications. mdpi.com

The versatility of the nicotinic acid core allows for chemical modifications at various positions, leading to a diverse range of biological activities. Researchers have synthesized derivatives with anti-inflammatory, antimicrobial, anticancer, and antihyperlipidemic properties. mdpi.comepo.orgmdpi.comnih.gov For instance, certain 2-Aryl nicotinic acid derivatives have shown promise as analgesic and anti-inflammatory agents, while other derivatives have been investigated for their activity against multidrug-resistant cancer cells and as potential treatments for Alzheimer's disease. nih.govacs.org The ability to incorporate various functional groups onto the pyridine (B92270) ring makes nicotinic acid a valuable starting point for the synthesis of complex and potent pharmaceutical agents. nih.govresearchgate.net

Rationale for Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry, with estimates suggesting that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. google.compatsnap.com This prevalence is due to the unique properties of fluorine, which can dramatically improve a molecule's pharmacological profile. chemrxiv.org

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's half-life and duration of action.

Increased Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, such as the blood-brain barrier, potentially enhancing bioavailability. google.compatsnap.com

Modulation of Acidity/Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can significantly alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and interaction with its biological target.

Conformational Control and Binding Affinity: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance. However, its electronic properties can alter the conformation of a molecule and lead to new, favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency. chemrxiv.org

These beneficial modifications have been successfully applied across numerous drug classes, including anti-cancer agents, central nervous system drugs, and anti-inflammatory compounds. google.com

Overview of 5-(2,4-Difluorophenyl)nicotinic Acid as a Research Target

This compound is a specific chemical compound that embodies the principles of combining a nicotinic acid scaffold with fluorine substitution. While detailed, peer-reviewed studies on its specific biological activities are not extensively published, its structure makes it a compound of significant interest for chemical and pharmaceutical research. It is available from commercial suppliers as a research chemical, indicating its use as a building block in synthetic chemistry.

The core structure consists of a nicotinic acid moiety with a 2,4-difluorophenyl group attached at the 5-position of the pyridine ring. This substitution pattern is of particular interest. The general synthesis of 5-arylnicotinates is a known chemical transformation, often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid (e.g., 2,4-difluorophenylboronic acid) is coupled with a halogenated nicotinic acid ester. google.comchemrxiv.org

The rationale for its investigation as a research target stems from the established bioactivity of related compounds:

5-Arylnicotinates: Derivatives with an aryl group at the 5-position have been explored for various pharmacological effects. For example, the introduction of a 5-phenyl substituent into a nicotinate-based vasodilator was found to alter its cardiovascular effects. google.com

Fluorinated Phenyl Groups: The 2,4-difluorophenyl motif is a common feature in many bioactive compounds. This specific substitution pattern is known to influence the electronic properties and binding interactions of the molecule it is attached to. For instance, derivatives of nicotinamide containing a 2,4-difluorophenyl group have been synthesized and investigated for their potential therapeutic applications. acs.org

Therefore, this compound serves as a valuable intermediate or lead compound for the synthesis of more complex molecules aimed at a variety of biological targets, particularly in the agrochemical and pharmaceutical industries. Its chemical properties, derived from both the nicotinic acid core and the difluorinated phenyl ring, make it a prime candidate for discovery programs seeking to develop new chemical entities with optimized pharmacological profiles.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 887973-46-8 | |

| Molecular Formula | C₁₂H₇F₂NO₂ | |

| Molecular Weight | 235.19 g/mol |

| Synonym | 5-(2,4-DIFLUOROPHENYL)PYRIDINE-3-CARBOXYLIC ACID | |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Arylnicotinates |

| 5-phenylnicotinate |

| 6-[5-(2,4-Difluorophenyl)furan-2-yl]nicotinonitrile |

| Celecoxib |

| Dexamethasone |

| Diflufenican |

| Fludrocortisone |

| Fluorocitrate |

| Fluprednisolone |

| Fluticasone Propionate |

| N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide |

| Niacin |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NAD) |

| Nicotinamide adenine dinucleotide phosphate (NADP) |

| Nicotinic acid |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVWLKSCPLTSEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646976 | |

| Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-46-8 | |

| Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy Studies

The antimicrobial potential of nicotinic acid and nicotinamide (B372718) derivatives has been a subject of considerable research, showing efficacy against various bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Spectrum and Potency against Gram-Positive Organisms (e.g., Staphylococcus aureus, Bacillus subtilis, MRSA strains)

Derivatives of nicotinic acid have demonstrated notable antibacterial properties. For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria. nih.gov One study reported that a specific derivative exhibited activity against the methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 strain with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL. nih.gov Another derivative, a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline, was found to be active against Bacillus subtilis ATCC 6633 and Staphylococcus aureus ATCC 6538 with an MIC of 7.81 µg/mL, and against MRSA strains with an MIC of 15.62 µg/mL. nih.gov

Furthermore, research into novel nicotinamides synthesized from nicotinic acid has identified compounds with efficacy against Gram-positive bacteria. One such compound was most effective against these bacteria at a concentration of 0.03 mM. bg.ac.rs While nicotinic acid itself has no proven direct antibacterial effect, it is thought to enhance the ability of immune cells to combat Staphylococcus aureus. nih.gov A study on substituted phenylfuranylnicotinamidines, which share a related structural backbone, verified antimicrobial activity against Staphylococcus aureus ATCC 25923 and Bacillus megaterium ATCC 14591 using an agar (B569324) well diffusion technique. nih.gov

Antifungal Properties (e.g., Candida albicans)

The antifungal potential of nicotinamide and its derivatives against pathogens like Candida albicans is well-documented. Nicotinamide has been shown to exhibit significant antifungal activity against C. albicans, including strains resistant to fluconazole. nih.gov It can also suppress the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat. nih.gov Some nicotinamide derivatives have demonstrated moderate antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 16 µg/mL. semanticscholar.org

Studies have also shown that combining nicotinamide with existing antifungal drugs, such as amphotericin B, can enhance their efficacy against C. albicans and other fungal species. nih.gov Research on newly synthesized nicotinamides found that while C. albicans was generally the least susceptible organism, one specific derivative was able to completely inhibit its growth at a concentration below 1 mM. bg.ac.rs

Evaluation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. nih.govbmglabtech.com It is a critical parameter for assessing the potency of a potential new drug. dickwhitereferrals.comidexx.com For nicotinic acid derivatives, MIC values have been determined against a range of pathogens.

For example, certain acylhydrazones derived from nicotinic acid have shown MIC values between 1.95 and 15.62 µg/mL against Gram-positive bacteria. nih.gov Specifically, one compound had an MIC of 7.81 µg/mL against an MRSA strain of Staphylococcus aureus. nih.gov Another class of derivatives, 1,3,4-oxadiazolines, showed MICs of 7.81 µg/mL against Bacillus subtilis and Staphylococcus aureus, and 15.62 µg/mL against MRSA strains. nih.gov

Table 1: MIC Values of Selected Nicotinic Acid Derivatives against Gram-Positive Bacteria

| Compound Type | Organism | MIC (µg/mL) |

|---|---|---|

| Acylhydrazone Derivative | Staphylococcus aureus (MRSA) | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Bacillus subtilis | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus | 7.81 |

| 1,3,4-Oxadiazoline Derivative | Staphylococcus aureus (MRSA) | 15.62 |

Antiviral Potential

The nicotinamide structure is also of interest in antiviral research, particularly in the context of the Human Immunodeficiency Virus (HIV).

Inhibition of Viral Replication (e.g., HIV-1)

Nicotinamide, the amide form of niacin, has been shown to inhibit the replication of HIV-1 in cell cultures. nih.gov This inhibitory effect was observed in both acute and chronic models of HIV infection and occurred in a dose-dependent manner. nih.govresearchgate.net The effect appears to be specific to nicotinamide, as nicotinic acid did not show a similar degree of inhibition. nih.gov Research suggests that nicotinamide's antiviral activity may be linked to its role as a precursor for NAD synthesis or as an inhibitor of ADP-ribosylation reactions. researchgate.net

Dual Inhibition Mechanisms of Action

While there is no direct evidence of dual inhibition mechanisms for 5-(2,4-Difluorophenyl)nicotinic acid itself, the concept is an important strategy in modern drug design, particularly for complex diseases like HIV/AIDS. Dual-action inhibitors can target multiple pathways in a pathogen's life cycle, potentially increasing efficacy and reducing the likelihood of drug resistance. For example, in HIV therapy, some drugs are designed to inhibit different viral enzymes or processes simultaneously. While research into the specific mechanisms of nicotinamide's anti-HIV activity is ongoing, its potential to interfere with cellular processes that the virus relies on, such as PARP activity, suggests a complex mode of action. researchgate.net

Anti-inflammatory Effects

The potential of nicotinic acid and its derivatives to exert anti-inflammatory effects has been a subject of scientific interest. researchgate.netnih.gov These effects are often attributed to the modulation of various inflammatory signaling pathways. nih.gov

In vitro Anti-inflammatory Screening Assays (e.g., MTT, Griess)

To assess the cytotoxic profile of novel compounds, in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed. researchgate.netmdpi.commdpi.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine if a compound exhibits toxicity at various concentrations. mdpi.comresearchgate.net While the broader class of nicotinic acid derivatives has undergone such screening, specific data for this compound is not yet extensively published.

Modulation of Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, iNOS, COX-2)

Inflammation is a complex biological response involving the production of various pro-inflammatory mediators. Key players in this process include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com Nicotinic acid has been shown to reduce the secretion of pro-inflammatory mediators like TNF-α and IL-6 in human monocytes. nih.gov The inhibition of iNOS and COX-2 expression is a significant mechanism for the anti-inflammatory effects of many compounds. nih.gov For instance, some compounds have been found to reduce the lipopolysaccharide (LPS)-induced expression of iNOS and COX-2 at both the protein and mRNA levels in macrophage cell lines. nih.gov The cholinergic anti-inflammatory pathway, which suppresses the production of pro-inflammatory cytokines, is another area of investigation for anti-inflammatory effects. nih.gov

In vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Arthritis)

The carrageenan-induced paw edema model in rodents is a standard and well-established method for evaluating the acute anti-inflammatory activity of new compounds. mdpi.comnih.gov This model involves the injection of carrageenan, which induces a localized inflammatory response characterized by edema, neutrophil infiltration, and the release of inflammatory mediators. mdpi.com The anti-inflammatory effect of a test compound is assessed by its ability to reduce the swelling of the paw. nih.gov Similarly, the carrageenan/kaolin-induced arthritis model in rats is used to explore the therapeutic potential of compounds against arthritis. biomolther.org

Anticancer Research and NAD+ Metabolism Modulation

Nicotinic acid and its derivatives have garnered significant attention in anticancer research due to their diverse biological properties. researchgate.netnih.gov One of the key areas of focus is their role in modulating cellular metabolism, particularly the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. frontiersin.orgnih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Strategies

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is responsible for converting nicotinamide into NAD+. frontiersin.orgnih.gov Many cancer cells exhibit an overexpression of NAMPT and are highly dependent on this pathway for their survival and proliferation, making NAMPT an attractive target for anticancer therapies. frontiersin.orgepa.gov Inhibition of NAMPT leads to the depletion of NAD+, which in turn disrupts cellular metabolism and can induce apoptosis in cancer cells. nih.gov Several small molecule inhibitors of NAMPT have been developed and have demonstrated significant anti-tumor activity in preclinical models. frontiersin.org

Enhancement of Therapeutic Index via Nicotinic Acid Co-administration with NAMPT Inhibitors

A promising strategy to enhance the therapeutic window of NAMPT inhibitors involves their co-administration with nicotinic acid. nih.govnih.gov While tumor cells are often reliant on the NAMPT pathway, normal tissues can utilize an alternative route, the Preiss-Handler pathway, to synthesize NAD+ from nicotinic acid. This pathway depends on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov By supplementing with nicotinic acid, normal tissues can bypass the NAMPT inhibition and maintain their NAD+ levels, thereby mitigating the toxic side effects of the NAMPT inhibitor. frontiersin.orgnih.gov This approach is particularly effective in tumors that are deficient in NAPRT (NAPRT1-deficient), as they cannot utilize the supplemented nicotinic acid, leading to a selective anti-tumor effect. nih.govnih.gov However, some studies have shown that in certain in vivo models, co-administration of nicotinic acid can lead to a loss of efficacy of NAMPT inhibitors, even in NAPRT1-deficient tumors, potentially due to metabolic interplay with the host organism. nih.gov More recent research is exploring the use of NAMPT-targeting proteolysis-targeting chimeras (PROTACs) in combination with nicotinic acid to achieve safe and robust anti-tumor efficacy. nih.gov

Cytotoxicity Profiling in Cancer Cell Lines

Searches for cytotoxic effects of this compound against various cancer cell lines did not yield specific IC₅₀ (half-maximal inhibitory concentration) values or detailed experimental reports. While the broader class of nicotinic acid derivatives has been a subject of anticancer research, dedicated studies profiling the in vitro cytotoxic activity of this particular difluorophenyl-substituted compound are not available in the reviewed literature. Therefore, no data table on its cytotoxicity can be provided at this time.

Antitubercular Activity against Mycobacterium tuberculosis

Investigations into the potential antitubercular properties of this compound have not been reported in the available scientific literature. There are no published studies that determine its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis or describe its mechanism of action against this pathogen. Research on other nicotinic acid derivatives has shown promise in this therapeutic area, but these findings cannot be specifically attributed to this compound.

Other Investigational Biological Activities

There is no specific information available from the literature search regarding the modulatory effects of this compound on ion channels, including nicotinic acetylcholine (B1216132) receptors (nAChRs). While the nicotinic acid scaffold is a key feature of many nAChR ligands, the specific interaction, affinity, or functional effect of the 5-(2,4-difluorophenyl) substitution has not been characterized in published studies.

The potential for this compound to exert immunomodulatory effects, such as through the antagonism of Leukocyte Function-Associated Antigen-1 (LFA-1), is not documented in the reviewed scientific literature. Although some complex nicotinic acid derivatives have been explored as LFA-1 antagonists, no such activity has been specifically investigated or reported for this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Fluorine Substitution on Biological Activity and Pharmacological Profiles

The introduction of fluorine atoms into a drug candidate is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net For a molecule like 5-(2,4-Difluorophenyl)nicotinic acid, the two fluorine atoms on the phenyl ring significantly influence its lipophilicity and metabolic stability.

Metabolic Stability: Fluorine substitution is a common tactic to improve a compound's metabolic stability. researchgate.net By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes, the C-H bond is replaced with a much stronger C-F bond. This "metabolic blocking" can significantly increase the compound's half-life in the body, a desirable trait for many therapeutic agents. researchgate.net Studies on various compounds have shown that fluorination can either have no effect or slightly improve metabolic stability. researchgate.net

| Pharmacological Profile | Impact of Fluorine Substitution | Underlying Mechanism |

|---|---|---|

| Lipophilicity | Can increase or decrease, depending on the molecular context. nih.govchemrxiv.org | Increases hydrophobic surface area but also alters electronic distribution and molecular polarity. nih.govnih.govchemrxiv.org |

| Metabolic Stability | Generally increases. researchgate.netresearchgate.net | The strong C-F bond is less susceptible to enzymatic cleavage (metabolic blocking) than a C-H bond. researchgate.net |

Positional Isomerism and its Influence on Biological Activities

Positional isomerism, where functional groups are located at different positions on a core scaffold, can have a dramatic impact on biological activity. The location of the (2,4-Difluorophenyl) group on the nicotinic acid ring is critical. Comparing this compound with its hypothetical isomer, 6-(2,4-Difluorophenyl)nicotinic acid, illustrates this principle.

The pyridine (B92270) ring of nicotinic acid has distinct electronic properties at each position. The nitrogen atom makes the ring electron-deficient, but this effect is not uniform. The arrangement of the carboxylic acid and the phenyl substituent determines how the molecule presents its key binding features (e.g., hydrogen bond donors/acceptors, aromatic surfaces) to a biological target. A change from the 5-position to the 6-position would alter the spatial relationship between the acidic carboxyl group and the difluorophenyl ring, likely leading to a completely different binding mode and, consequently, a different biological activity profile. This highlights the importance of precise positional control during chemical synthesis to achieve the desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. researchgate.netmdpi.com This method is instrumental in modern drug discovery for screening virtual libraries of compounds and prioritizing synthesis efforts. mdpi.comnih.gov

A QSAR model is a mathematical equation that correlates numerical representations of a molecule's properties (known as molecular descriptors) with its observed biological activity. nih.gov Descriptors can encode various aspects of a molecule, including steric (size, shape), electronic (charge distribution), and hydrophobic (lipophilicity) properties. mdpi.com For nicotinic acid derivatives, a QSAR model could be developed using a training set of compounds with known activities against a specific target. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized analogs like this compound. researchgate.net The statistical robustness of a QSAR model is crucial, and it is evaluated using parameters like the coefficient of determination (r²), which should ideally be greater than 0.6. mdpi.com

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). Indicates the model's goodness of fit. mdpi.com | > 0.6 mdpi.com |

| q² or r²(CV) (Cross-validated r²) | Measures the internal predictive ability of the model, assessed by systematically leaving out data points during model construction. mdpi.com | > 0.5 mdpi.com |

| r² prediction | Measures the model's ability to predict the activity of an external set of compounds not used in model development. Indicates external predictive power. mdpi.com | > 0.5 |

Molecular Docking and Computational Chemistry for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). nih.gov It is a powerful tool for understanding the molecular basis of drug action and for structure-based drug design. mdpi.com

In the context of nicotinic acid derivatives, docking studies can elucidate how these compounds interact with the amino acid residues in the binding pocket of a target protein. mdpi.comnih.gov For example, studies on related ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) have identified key interactions, such as π-cation interactions between the ligand's protonated nitrogen and aromatic residues like tryptophan (e.g., α4W156) in the receptor. mdpi.com Computational chemistry methods, such as Density Functional Theory (DFT), can further refine our understanding of these interactions by calculating parameters like molecular orbital energies (HOMO/LUMO) and electrostatic potential surfaces, which correlate with the compound's reactivity and binding affinity. researchgate.netnih.gov These studies are crucial for rationalizing observed SAR and for designing new derivatives with improved binding. mdpi.comnih.gov

| Ligand Class | Target Protein | Key Findings from Docking |

|---|---|---|

| Nicotinic Acid-derived Acylhydrazones | Nitroreductase, Dihydrofolate reductase | Identified key hydrogen bonding and hydrophobic interactions responsible for antibacterial activity. mdpi.commdpi.com |

| Phenylpyrrolidine Ether Derivatives | α4β2 Nicotinic Acetylcholine Receptor (nAChR) | Showed a crucial π-cation interaction with the α4W156 residue in the binding site. mdpi.com |

| Nicotinoylglycine Derivatives | Penicillin-binding protein 3 (PBP3), CYP51 | Predicted binding modes and hydrogen bond interactions with key active site residues (e.g., Ser448, Glu623). nih.gov |

Scaffold Hopping and Lead Optimization Strategies for Nicotinic Acid Derivatives

Scaffold hopping is a medicinal chemistry strategy used to identify new molecular core structures (scaffolds) that maintain the essential pharmacophoric features required for biological activity but have a different chemical backbone. niper.gov.innih.gov This approach is valuable for discovering novel compounds with improved properties, such as better ADME profiles or novel intellectual property positions. bhsai.org

For a lead compound based on the nicotinic acid scaffold, scaffold hopping could involve replacing the pyridine-3-carboxylic acid core with a bioisosteric equivalent—a different chemical group with similar steric and electronic properties. researchgate.net This could lead to the discovery of entirely new classes of compounds that bind to the same target. Lead optimization is the subsequent process where a promising hit or lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This might involve modifying the substituents (like the 2,4-difluorophenyl group) or altering the linker between the core scaffold and its substituents to fine-tune the compound's fit within the target's binding site. bhsai.org

Design Principles for Enhanced Selectivity and Potency in Targeted Therapies

Achieving high potency and selectivity is the ultimate goal of drug design. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity refers to its ability to act on a specific target with minimal effects on other, off-target molecules. mdpi.com Designing selective ligands for nicotinic acetylcholine receptor (nAChR) subtypes, for instance, is a significant challenge due to the high structural similarity across the receptor family. nih.govcaltech.edu

Key design principles include:

Exploiting Subtle Structural Differences: Even minor differences in the amino acid composition of the binding sites between receptor subtypes can be exploited. Structure-function studies using noncanonical amino acid mutagenesis can identify residues that are critical for selective binding. nih.gov

Structure-Guided Design: Using crystal structures or homology models of the target protein, ligands can be designed to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target receptor while simultaneously creating unfavorable interactions (e.g., steric clashes) with off-target receptors. mdpi.com

Modulating Ligand Conformation: The rigidity or flexibility of a ligand can influence its binding affinity and selectivity. Constraining a molecule into its bioactive conformation can enhance potency by reducing the entropic penalty of binding.

By applying these principles, medicinal chemists can rationally design derivatives of this compound to create highly potent and selective therapeutic agents for a range of targeted therapies. nih.gov

Mechanistic Investigations and Target Identification

Elucidation of Molecular Targets of 5-(2,4-Difluorophenyl)nicotinic Acid

The primary molecular target for nicotinic acid (also known as niacin or vitamin B3) and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). nih.govnih.gov This receptor is prominently expressed in adipocytes and various immune cells. nih.govfrontiersin.org Given that this compound retains the core nicotinic acid structure, it is highly probable that GPR109A is a principal molecular target. The interaction with GPR109A is typically initiated by the binding of the carboxylic acid group of the ligand to a specific arginine residue within the transmembrane domain of the receptor. nih.gov

Another potential, though less direct, set of targets includes the nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These are ligand-gated ion channels that are crucial in neurotransmission. nih.gov While nicotinic acid itself is not a primary ligand for nAChRs, various synthetic analogs of nicotine (B1678760) and related compounds demonstrate binding affinity to these receptors. nih.govdocumentsdelivered.com The presence of the pyridine (B92270) ring in this compound suggests a possibility of interaction with nAChR subtypes, although the affinity and functional consequence of such binding would require empirical validation.

Identification of Cellular Signaling Pathways Modulated by the Compound and its Analogs

Activation of the GPR109A receptor by its agonists, such as nicotinic acid, initiates a cascade of intracellular signaling events. GPR109A is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This mechanism is central to the anti-lipolytic effects observed with nicotinic acid in adipocytes.

Furthermore, GPR109A activation has been shown to modulate inflammatory pathways. Research indicates that GPR109A can exert anti-inflammatory effects by inhibiting the Akt/mTOR signaling pathway. nih.gov In pancreatic β-cells, nicotinic acid treatment was found to suppress palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K. nih.gov Additionally, GPR109A signaling can promote antiviral innate immune responses by influencing autophagy and the production of type I interferons (IFN-I), which involves the JAK/STAT signaling pathway. directivepublications.orgdirectivepublications.org

Should this compound interact with nAChRs, it could potentially modulate pathways associated with these receptors, such as the MAPK/ERK and PI3K/AKT pathways, which are implicated in cell proliferation and survival. wikipedia.org A pyridine carboxylic acid derivative has also been shown to stimulate pro-angiogenic mediators through the PI3K/AKT/mTOR pathway. nih.gov

Enzymatic Inhibition and Receptor Binding Studies

The binding of nicotinic acid and its analogs to the GPR109A receptor has been a subject of extensive study. The affinity of these ligands is a key determinant of their biological activity. For instance, nicotinic acid binds to GPR109A with high affinity, leading to the aforementioned signaling events. nih.gov The introduction of a bulky and lipophilic 2,4-difluorophenyl group at the 5-position of the pyridine ring would likely alter the binding affinity and selectivity for GPR109A and potentially other receptors.

The difluorophenyl moiety also introduces the potential for enzymatic inhibition. Fluorinated organic molecules are known to act as inhibitors for a variety of enzymes. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially enhancing its interaction with enzyme active sites. For example, fluorinated compounds have been developed as inhibitors of serine proteases and other hydrolases. nih.govresearchgate.net Therefore, it is plausible that this compound could exhibit inhibitory activity against certain enzymes, a hypothesis that warrants experimental investigation.

Cellular and Subcellular Localization Studies in Biological Systems

The cellular and subcellular localization of a compound is critical to its mechanism of action. Based on studies of its primary target, GPR109A, the activity of this compound would be expected to be initiated at the cell surface. GPR109A is a transmembrane protein, with its ligand-binding domain accessible from the extracellular space. nih.gov Immunocytochemical staining has shown GPR109A protein to be mainly located in the cell membrane and cytoplasm. nih.gov

Pyridine carboxylic acids are generally water-soluble and can be transported into cells through various mechanisms. Once inside the cell, their distribution would depend on their physicochemical properties. The lipophilicity introduced by the difluorophenyl group may influence the ability of 5-(2,4-Difluorophenyl)nicotinc acid to cross cellular and organellar membranes, potentially leading to its accumulation in specific subcellular compartments. The pyridine ring itself is a feature of many molecules that interact with biological targets within the cell, and its derivatives have been explored for their ability to enter cells and modulate intracellular processes. nih.gov

Preclinical and Clinical Development Considerations in Research

In vitro and Ex vivo Efficacy Assessments

Initial evaluation of a compound such as 5-(2,4-Difluorophenyl)nicotinic acid would commence with a series of in vitro (in a controlled laboratory environment) and ex vivo (using tissue from an organism in a laboratory setting) assays. These studies are fundamental to understanding the compound's biological activity at a cellular and molecular level.

For a nicotinic acid analogue, a primary focus would be its interaction with the G-protein coupled receptor 109A (GPR109A), which is a known target for nicotinic acid. nih.gov Key in vitro assessments would include:

Receptor Binding Assays: To determine the affinity of this compound for the GPR109A receptor. These assays measure how strongly the compound binds to its target.

Functional Assays: To assess whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator. nih.gov This could involve measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels in cells engineered to express GPR109A. aacrjournals.org

Cell-Based Models of Disease: Depending on the therapeutic target, cell lines relevant to specific diseases would be used. For instance, in the context of atherosclerosis, researchers might use macrophage cell lines to study the compound's effect on cholesterol efflux and inflammatory responses. nih.gov For potential anti-cancer applications, a panel of human cancer cell lines would be screened for cytotoxic effects. nih.gov

Enzyme Inhibition Assays: To investigate if the compound inhibits key enzymes involved in metabolic or inflammatory pathways. For example, studies on other nicotinic acid derivatives have explored their potential to inhibit enzymes like cyclooxygenase (COX). nih.gov

The following table outlines typical in vitro assays that would be considered for evaluating a compound like this compound.

| Assay Type | Purpose | Example Measurement |

| Receptor Binding | Determine affinity for target receptor (e.g., GPR109A) | Ki (inhibition constant) |

| Functional Assay | Characterize receptor activity (agonist, antagonist) | EC50 (half-maximal effective concentration) for cAMP inhibition |

| Cell Viability | Assess cytotoxic or cytostatic effects on cell lines | IC50 (half-maximal inhibitory concentration) |

| Gene Expression | Measure changes in the expression of target genes | mRNA levels of inflammatory markers (e.g., TNF-α, IL-6) |

In vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, the next step involves in vivo studies to establish proof-of-concept in living organisms. These studies use animal models that mimic human diseases to evaluate the compound's efficacy and to understand its effects within a complex biological system.

For a compound like this compound, with its structural similarity to lipid-modulating agents, relevant animal models could include:

Rodent Models of Dyslipidemia: Rats or mice fed a high-fat diet are commonly used to induce high cholesterol and triglycerides. nih.gov The compound would be administered to these animals to assess its ability to alter lipid profiles.

Mouse Models of Atherosclerosis: Genetically modified mice, such as those lacking the apolipoprotein E (ApoE-/-) or the LDL receptor (LDLR-/-), are standard models for studying the development of atherosclerotic plaques. nih.govnih.gov These models would be crucial for determining if the compound can reduce plaque formation.

Models of Inflammation: To explore potential anti-inflammatory effects, models such as carrageenan-induced paw edema in rats are often employed. nih.gov

In these studies, researchers would measure various endpoints, including plasma lipid levels (total cholesterol, LDL, HDL, triglycerides), the size and composition of atherosclerotic lesions, and levels of inflammatory biomarkers.

Pharmacological Profiling and Biomarker Identification

Pharmacological profiling involves a broader investigation of the compound's effects on various biological systems to understand its mechanism of action and to identify potential biomarkers of its activity.

Key aspects of pharmacological profiling for a compound like this compound would include:

Selectivity Profiling: Testing the compound against a panel of other receptors and enzymes to ensure it is selective for its intended target and to identify potential off-target effects that could lead to side effects.

Mechanism of Action Studies: Delving deeper into how the compound produces its effects. For example, if it lowers lipids, studies would investigate whether this is due to reduced lipid synthesis, increased clearance, or other mechanisms.

Biomarker Discovery: Identifying molecular or cellular markers that change in response to the compound. These biomarkers can be used in later clinical trials to monitor the drug's effects in humans. For nicotinic acid analogues, potential biomarkers could include specific lipid species, inflammatory cytokines, or gene expression changes in immune cells. nih.gov

Comparative Studies with Reference Compounds and Analogues

To understand the novelty and potential advantages of this compound, its pharmacological profile would be compared with that of existing drugs and other structurally related compounds.

Reference Compounds: The activity of this compound would be benchmarked against standard-of-care drugs, such as nicotinic acid itself or fibrates, in both in vitro and in vivo models. nih.gov

Structural Analogues: Comparing the compound with other closely related chemical structures helps in understanding the structure-activity relationship (SAR). nih.gov For instance, comparing the difluorophenyl-substituted compound with its non-fluorinated or mono-fluorinated counterparts could reveal the importance of the fluorine atoms for its biological activity.

The data from these comparative studies are crucial for determining whether the new compound offers a superior efficacy or a more favorable side effect profile, which would justify its further development.

Future Research Directions and Therapeutic Implications

Development of Novel Analogs with Optimized Efficacy and Selectivity Profiles

A primary direction for future research lies in the rational design and synthesis of novel analogs of 5-(2,4-difluorophenyl)nicotinic acid. The goal is to create new chemical entities with enhanced potency, greater selectivity for biological targets, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort, systematically modifying the parent molecule to understand how chemical changes affect biological activity. nih.gov

Research into related nicotinic acid derivatives has shown that even minor structural modifications can lead to significant changes in therapeutic potential. For instance, the synthesis of novel nicotinic acid-based compounds has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov In one study, a derivative, compound 5c, demonstrated superior VEGFR-2 inhibition (IC₅₀ = 0.068 μM) and selectivity over other growth factor receptors. nih.gov This was achieved by incorporating different chemical groups onto the nicotinic acid scaffold, suggesting a viable strategy for developing analogs of this compound with anti-cancer properties. nih.gov

Similarly, SAR studies on sulfonylpiperazine analogs have highlighted the importance of fluorine atom positioning for receptor selectivity. nih.gov The placement of a fluorine atom on the phenyl ring significantly influenced the molecule's relative selectivity for different subtypes of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov This principle is directly applicable to this compound, where modifying the position or number of fluorine atoms could fine-tune the compound's interaction with specific biological targets, potentially leading to drugs with fewer off-target effects.

The development of thionicotinic acid analogs has also revealed potent vasorelaxant and antioxidant properties. One such analog, 2-(1-adamantylthio)nicotinic acid, was identified as a highly potent vasorelaxant with an ED₅₀ of 21.3 nM. mdpi.comnih.gov These findings encourage the synthesis of thio-analogs of this compound to explore potential cardiovascular applications.

| Analog Class | Key Modification | Target/Activity | Example Finding | Citation |

| VEGFR-2 Inhibitors | Addition of cytotoxic moieties | VEGFR-2 | Compound 5c showed potent VEGFR-2 inhibition with an IC₅₀ of 0.068 μM. | nih.gov |

| nAChR Modulators | Fluorine substitution position | α4β2 vs. α3β4 nAChRs | Ortho-fluorophenyl substitution favored Hα4β2 nAChR selectivity. | nih.gov |

| Vasorelaxants | Thioether linkage | Vasorelaxation | 2-(1-adamantylthio)nicotinic acid had an ED₅₀ of 21.3 nM. | mdpi.comnih.gov |

Exploration of Combination Therapies and Synergistic Effects

The complexity of many diseases, particularly cancer, often necessitates treatment with multiple therapeutic agents. Future research should investigate the potential of this compound and its derivatives in combination therapies to achieve synergistic effects, overcome drug resistance, and enhance treatment efficacy.

In preclinical models of triple-negative breast cancer, a triple combination of an anti-PD-L1 antibody, paclitaxel (B517696) (a chemotherapy agent), and a BET bromodomain inhibitor (BBDI) resulted in prominent tumor growth inhibition. nih.gov This was significantly more effective than any of the agents used alone or in dual combinations. nih.gov Such studies provide a strong rationale for exploring combinations of this compound analogs, particularly those with potential immunomodulatory or anti-proliferative effects, with standard-of-care chemotherapy and immunotherapy.

The synergistic potential of natural products with conventional drugs is also well-documented. For example, the phytochemical allicin (B1665233) has been shown to improve the apoptotic effect of the chemotherapy drug 5-fluorouracil (B62378) in various cancer cell lines. mdpi.com Investigating how derivatives of this compound might interact with other drugs at a metabolic level is also crucial. Niacin is known to interact with over 100 other drugs, which can lead to either beneficial or adverse outcomes. drugs.comdrugbank.com A thorough understanding of these interactions is essential for designing safe and effective combination regimens.

| Combination Strategy | Disease Model | Example Result | Potential Implication | Citation |

| Nicotinamide (B372718) + EGFR-TKI | Stage IV Lung Adenocarcinoma | Significant mortality risk reduction in female patients and never-smokers. | Enhancing efficacy of targeted therapies. | nih.gov |

| BBDI + Paclitaxel + Anti-PD-L1 | Triple-Negative Breast Cancer | Triple combination showed the most prominent inhibition of tumor growth. | Multi-pronged attack on cancer cells and the tumor microenvironment. | nih.gov |

| Allicin + 5-Fluorouracil | Gastric Cancer Cells | Allicin improved 5-FU resistance by lowering expression of resistance-related genes. | Overcoming chemotherapy resistance. | mdpi.com |

Diversification into New Therapeutic Areas and Disease Models

While nicotinic acid is best known as a lipid-lowering agent, its derivatives have shown promise in a wide array of therapeutic areas. A key future direction is to systematically screen this compound and its analogs across diverse disease models to uncover novel applications.

Oncology: As previously mentioned, nicotinic acid derivatives have been investigated as anticancer agents. nih.govnih.gov Research has shown they can inhibit key signaling pathways and induce apoptosis in cancer cells. nih.gov Future work could involve screening analogs of this compound against a broad panel of cancer cell lines and in xenograft models to identify new oncology applications.

Neurological Disorders: The structural similarity of nicotinic acid to nicotinic acetylcholine receptor (nAChR) agonists suggests potential applications in neurological and psychiatric conditions. nih.govchemimpex.com nAChRs are implicated in Alzheimer's disease, Parkinson's disease, depression, and addiction. nih.gov Developing analogs of this compound that can selectively modulate these receptors could lead to new treatments for these challenging disorders.

Infectious Diseases: Some heterocyclic compounds derived from nicotinic acid have demonstrated antimicrobial properties. nih.gov For instance, novel dipeptide derivatives based on nicotinoyl-glycyl-glycine-hydrazide showed significant activity against various bacteria. nih.gov This opens the door to developing this compound-based compounds as a new class of antibiotics or antifungals.

Agrochemicals: The ability of nicotinic acid derivatives to modulate biological pathways is also relevant to agriculture. chemimpex.com Research has explored their use in developing new and more effective herbicides and pesticides, where the fluorine substitution can enhance bioactivity and stability. chemimpex.com

Application of Advanced Computational and Experimental Methodologies in Drug Discovery

The discovery and development of new drugs based on this compound can be significantly accelerated by leveraging advanced computational and experimental tools.

Computational Methodologies:

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features required for biological activity. dovepress.comnih.gov A pharmacophore model can be built based on a known active molecule and used to screen large virtual libraries for new compounds with a high probability of being active. mdpi.comfrontiersin.org This approach can rapidly identify diverse chemical scaffolds that could be derivatized from the this compound template.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target. nih.gov It provides insights into the binding mode and affinity, helping to prioritize which analogs to synthesize and test. nih.gov

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before it is even synthesized. nih.govdovepress.com This helps in the early identification of molecules that are likely to have poor drug-like properties, saving time and resources. columbia.edunih.gov

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for activity against a specific biological target. columbia.edu This experimental approach complements computational screening and is essential for discovering initial "hits" from large compound libraries.

X-ray Crystallography: Determining the 3D structure of a compound bound to its protein target via X-ray crystallography provides the ultimate insight for structure-based drug design. mdpi.com This information can guide the precise modification of analogs to improve binding and efficacy.

Advanced In Vitro Models: The use of dynamic in vitro systems, such as flow-through cell apparatuses, can better mimic the conditions of the human gastrointestinal tract to evaluate drug release and absorption profiles for oral medications. nih.gov This provides more biorelevant data than standard dissolution tests. mdpi.com

By integrating these advanced computational and experimental strategies, the path from initial concept to a clinically viable drug candidate based on the this compound scaffold can be made more efficient and successful.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.